N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea
説明
N-(tert-butyl)-N'-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}urea, commonly referred to as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, particularly in the treatment of B-cell malignancies.
作用機序
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is critical for B-cell survival and proliferation. By inhibiting BTK, TAK-659 blocks downstream signaling pathways, leading to apoptosis of B-cells. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. In addition to its direct effects on B-cells, TAK-659 has been shown to modulate the tumor microenvironment, leading to increased infiltration of immune cells and enhanced anti-tumor immunity. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for BTK. TAK-659 also has a favorable safety profile, making it suitable for long-term studies. However, TAK-659 has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain assays.
将来の方向性
There are several future directions for the development of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis, where BTK has been shown to play a role in disease pathogenesis. TAK-659 may also have potential applications in other types of cancer, such as solid tumors, where BTK has been implicated in tumor growth and survival. Additionally, the development of novel formulations or prodrugs of TAK-659 may improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in various diseases, particularly in the treatment of B-cell malignancies. TAK-659 has been extensively studied in preclinical models, demonstrating potent anti-tumor effects and a favorable safety profile. Further research is needed to fully understand the potential applications of TAK-659 in different disease settings and to optimize its formulation for clinical use.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, TAK-659 has been shown to inhibit the proliferation and survival of B-cells, resulting in tumor regression. TAK-659 has also been shown to enhance the efficacy of other therapies, such as anti-CD20 monoclonal antibodies, in preclinical models.
特性
IUPAC Name |
1-tert-butyl-3-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)21-16(22)20-11-12-7-6-10-19-15(12)23-14-9-5-4-8-13(14)18/h4-10H,11H2,1-3H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHYTVYGZGHWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。